molecular formula C21H19FN2O5 B2678769 Ethyl 4-((2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate CAS No. 887875-60-7

Ethyl 4-((2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate

Cat. No. B2678769
CAS RN: 887875-60-7
M. Wt: 398.39
InChI Key: NZSBBMHOOSCWPI-UHFFFAOYSA-N
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Description

Ethyl 4-((2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Antimicrobial Activity

Research on related compounds such as ethyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate has demonstrated antimicrobial properties. The synthesis of various derivatives, including imides and bi-pyrazoles, from carbohydrazide derivatives, has shown significant antimicrobial activity against pathogens like C. albicans and various bacteria. This suggests potential applications in developing new antimicrobial agents (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).

Synthetic Routes and Chemical Reactions

The compound's related synthetic intermediates have facilitated the synthesis of a wide range of heterocycles and derivatives. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has served as a versatile intermediate for synthesizing trifluoromethyl heterocycles, showcasing the chemical flexibility and utility of similar compounds in synthesizing complex molecules for various scientific applications (Honey, Pasceri, Lewis, & Moody, 2012).

Antioxidant Properties

Compounds with similar structural features have been investigated for their antioxidant properties. Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, for example, was synthesized and its structure confirmed through spectral studies and X-ray diffraction. This molecule exhibited potential in vitro antifungal and antimicrobial susceptibilities, indicating a broader scope for researching antioxidant properties within related compounds (Kumar et al., 2016).

Electropolymerization and Electrochromic Properties

The introduction of acceptor groups into the molecular structure of related compounds has been explored for its effects on electrochemical and electrochromic properties. For example, novel donor–acceptor type monomers were synthesized, leading to the development of polymers with significant optical contrast and switching times. These findings highlight the potential of such compounds in applications like smart materials and displays (Hu et al., 2013).

properties

IUPAC Name

ethyl 4-[[2-[(2-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5/c1-2-28-18(26)12-11-17(25)24-19-13-7-3-6-10-16(13)29-20(19)21(27)23-15-9-5-4-8-14(15)22/h3-10H,2,11-12H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSBBMHOOSCWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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